N-Methylation Confers 33% Reduction in Hydrogen Bond Donor Count Relative to NH-Carbamate Congeners
The target compound contains an N-methylated carbamate nitrogen, which reduces the hydrogen bond donor (HBD) count from 2 to 1 relative to the structurally analogous secondary carbamate tert-butyl N-(2-methylpiperidin-4-yl)carbamate (CAS 1281674-64-3). This structural modification eliminates the NH proton capable of intermolecular hydrogen bonding [1]. The computed XLogP3-AA value for the target compound is 1.7, whereas the corresponding NH-carbamate (C₁₁H₂₂N₂O₂, MW 214.30) exhibits a lower computed logP due to increased polarity [2]. This reduction in HBD count correlates with improved passive membrane permeability in structure-permeability relationship models for CNS-targeted compounds [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (carbamate nitrogen is N-methylated, eliminating NH proton) |
| Comparator Or Baseline | tert-butyl N-(2-methylpiperidin-4-yl)carbamate (CAS 1281674-64-3): HBD = 2 |
| Quantified Difference | 50% reduction in HBD count at the carbamate nitrogen; 33% reduction in total molecular HBD count (from 2 to 1) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Procurement of the N-methylated variant enables medicinal chemistry teams to access differentiated physicochemical space without post-synthetic alkylation steps.
- [1] PubChem. (2025). Hydrogen Bond Donor Count: tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate (CID 119029067) vs. tert-butyl N-(2-methylpiperidin-4-yl)carbamate (CID 53486233). View Source
- [2] PubChem. (2025). XLogP3-AA Computed Value: 1.7 for tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate. View Source
- [3] Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chemical Neuroscience, 1(6), 435–449. View Source
